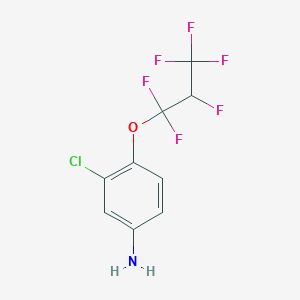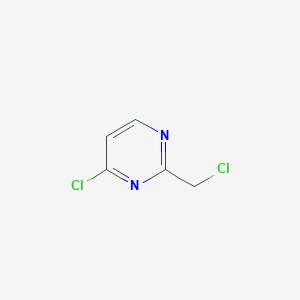
4-Chloro-2-(chloromethyl)pyrimidine
概要
説明
4-Chloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-2-(chloromethyl)pyrimidine were not found, pyrimidines can be synthesized through various methods. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs . Another study reported the synthesis of condensed 2-chloromethyl-4-hydroxy/4-chloropyrimidines under microwave irradiation .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 2nd position with a chloromethyl group and at the 4th position with a chlorine atom .Physical And Chemical Properties Analysis
4-Chloro-2-(chloromethyl)pyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 212.2±20.0 °C at 760 mmHg, and a flash point of 102.1±7.4 °C . It is a liquid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- 4-Chloro-2-(chloromethyl)pyrimidine serves as an intermediate for synthesizing various disubstituted pyrimidines with potential pharmacological properties. Its synthesis from commercially available compounds and characterization using various spectroscopic techniques has been documented (Ogurtsov & Rakitin, 2021).
Applications in Drug Development
- This compound has been used to produce derivatives with potential antiallergic activity, as demonstrated by rat passive cutaneous anaphylaxis screenings (Lesher, Singh, & Mielens, 1982).
Crystallographic Studies
- In crystallography, 4-Chloro-2-(chloromethyl)pyrimidine is used to study molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Quantum Chemical Calculations
- The compound has been utilized in quantum chemical calculations to understand intramolecular non-covalent interactions, which are significant in understanding molecular behavior and properties (Zhang et al., 2018).
Pharmacological Activities
- Functionally disubstituted pyrimidines, derived from 4-Chloro-2-(chloromethyl)pyrimidine, are important due to their various pharmacological activities. These derivatives are understudied, offering potential for new drug discoveries (Ogurtsov & Rakitin, 2021).
Antibacterial Activity
- Some derivatives of 4-Chloro-2-(chloromethyl)pyrimidine have shown potential as antibacterial agents, as indicated by in vitro evaluations (Etemadi et al., 2016).
Optical Properties
- The pyrimidine core, including derivatives of 4-Chloro-2-(chloromethyl)pyrimidine, demonstrates interesting fluorescent properties and has been used in the synthesis of pigments and dyes. These properties are influenced by solvent stabilization of the excited state (Mellado et al., 2021).
Safety and Hazards
4-Chloro-2-(chloromethyl)pyrimidine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
将来の方向性
While specific future directions for 4-Chloro-2-(chloromethyl)pyrimidine were not found, there are ongoing research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . These developments provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用機序
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
It is known that the compound has a molecular weight of 16301 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its stability and efficacy under different environmental conditions.
特性
IUPAC Name |
4-chloro-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLWHIYGDWYWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697728 | |
| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)pyrimidine | |
CAS RN |
3842-28-2 | |
| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



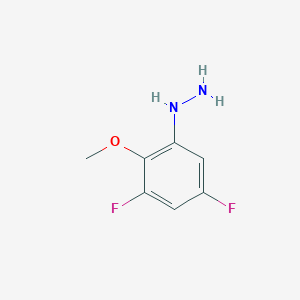
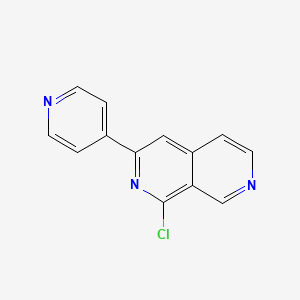

![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)
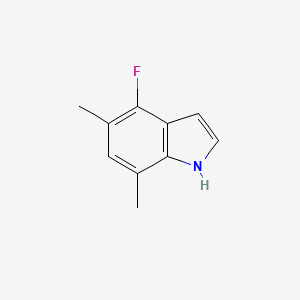
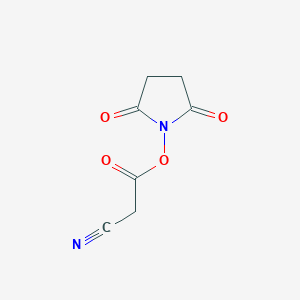
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
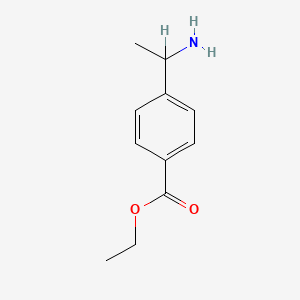
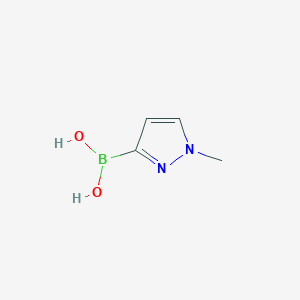
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
